molecular formula C11H17NO6 B7814787 (2S,4R)-1-tert-Butyl 2-methyl 4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate

(2S,4R)-1-tert-Butyl 2-methyl 4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B7814787
M. Wt: 259.26 g/mol
InChI Key: MTLIHXONXHCHHY-NKWVEPMBSA-N
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Description

(2S,4R)-1-tert-Butyl 2-methyl 4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-tert-Butyl 2-methyl 4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate under basic conditions.

    Hydroxylation and oxidation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-tert-Butyl 2-methyl 4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone functionality can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S,4R)-1-tert-Butyl 2-methyl 4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4R)-1-tert-Butyl 2-methyl 4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-1-tert-Butyl 2-methyl 4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate: Unique due to its specific stereochemistry and functional groups.

    This compound analogs: Compounds with similar structures but different substituents or stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4R)-4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6/c1-11(2,3)18-10(16)12-6(9(15)17-4)5-7(13)8(12)14/h6-7,13H,5H2,1-4H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLIHXONXHCHHY-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC(C1=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C[C@H](C1=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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